molecular formula C11H11NO3 B3431420 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one CAS No. 90097-46-4

3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one

Cat. No. B3431420
Key on ui cas rn: 90097-46-4
M. Wt: 205.21 g/mol
InChI Key: CYUWJGLRDMSNMW-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

2 Grams of 3-acetoxymethylcarbostyril was dissolved in 30 ml of methanol containing 0.6 g of sodium hydroxide, then the mixture was refluxed for 3 hours. After removal of methanol by distillation, to the residue thus obtained was added water and the crystals precipitated were collected by filtration. Recrystallized from acetone to obtain 1.3 g of 3-hydroxymethyl-6-methoxycarbostyril in the form of light yellowish needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:7](=[O:16])[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=O)C.[OH2:17].[CH3:18]O>[OH-].[Na+]>[OH:4][CH2:5][C:6]1[C:7](=[O:16])[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([O:17][CH3:18])=[CH:11][CH:10]=2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=1C(NC2=CC=CC=C2C1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
to the residue thus obtained
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(NC2=CC=C(C=C2C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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